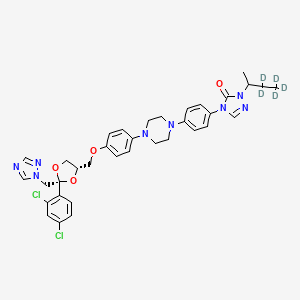

(2R,4S)-Hydroxy Itraconazole-d5

Description

Histoplasmosis

Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)

Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.

First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.

Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.

Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)

A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-VXTATNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water and dilute acidic solutions | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(2R,4S)-Hydroxy Itraconazole-d5 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to (2R,4S)-Hydroxy Itraconazole-d5. This deuterated analog of a primary active metabolite of the antifungal agent Itraconazole (B105839) is a critical tool for researchers, scientists, and drug development professionals, particularly in the fields of pharmacokinetics and metabolic studies.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of (2R,4S)-Hydroxy Itraconazole. The deuterium (B1214612) labels make it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(butan-2-yl-d5)-2,4-dihydro-3H-1,2,4-triazol-3-one | [1](--INVALID-LINK----INVALID-LINK-- |

| Molecular Formula | C₃₅H₃₃D₅Cl₂N₈O₄ | [2](3--INVALID-LINK-- |

| Molecular Weight | 710.7 g/mol | [1](--INVALID-LINK--) |

| CAS Number | 1217510-38-7 | [1](--INVALID-LINK----INVALID-LINK-- |

| Appearance | White to off-white solid | [2](3--INVALID-LINK-- |

| Solubility | Soluble in Acetonitrile:Methanol (1:1). Slightly soluble in Chloroform and Methanol. | (4--INVALID-LINK-- |

| Storage | Store at -20°C | (4--INVALID-LINK-- |

Synthesis and Manufacturing

The synthesis of this compound is a complex, multi-step process that involves the preparation of the core itraconazole structure followed by the introduction of deuterium atoms. While specific, proprietary synthesis methods for the deuterated compound are not publicly detailed, the general approach can be inferred from the synthesis of the non-labeled compound.

A convergent total synthesis of enantiomerically-pure (2R,4S,2′S,3′R)-hydroxyitraconazole has been described, which provides a potential pathway for the synthesis of the deuterated analog. This process involves the careful construction of the dioxolane and triazolone moieties of the molecule with precise stereochemical control. The deuterium atoms are typically introduced by using a deuterated starting material or through a deuteration reaction at a late stage of the synthesis.

Experimental Protocols

Quantification in Biological Matrices using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of hydroxy itraconazole in biological samples such as plasma.

Objective: To determine the concentration of hydroxy itraconazole in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

-

This compound (Internal Standard)

-

Human plasma samples

-

Acetonitrile

-

Methanol

-

Ammonium formate

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

HPLC column (e.g., C18)

-

A tandem mass spectrometer

Protocol:

-

Sample Preparation:

-

To 100 µL of plasma, add 25 µL of the internal standard solution (this compound in methanol).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Alternatively, for higher sensitivity, perform solid-phase extraction.

-

-

Liquid Chromatography:

-

Inject the supernatant onto a C18 HPLC column.

-

Use a gradient mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

-

Elute the analytes with a programmed gradient to ensure separation from other plasma components.

-

-

Mass Spectrometry:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both hydroxy itraconazole and this compound.

-

Table 2: Example Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydroxy Itraconazole | 721.3 | 392.3 |

| This compound | 726.3 | 397.3 |

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of hydroxy itraconazole in the unknown samples from the calibration curve.

-

Pharmacology and Metabolism

Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to its major active metabolite, hydroxy itraconazole.[5] This metabolite exhibits antifungal activity comparable to the parent drug. This compound, being a deuterated analog, is expected to have a similar pharmacological profile but may exhibit a different metabolic rate due to the kinetic isotope effect. This property makes it valuable in studies investigating the metabolism and pharmacokinetics of itraconazole.

The primary mechanism of action of itraconazole and its hydroxy metabolite is the inhibition of fungal cytochrome P450 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5][6] Inhibition of ergosterol synthesis leads to disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.[5]

Metabolic Pathway of Itraconazole

The following diagram illustrates the metabolic conversion of Itraconazole to Hydroxy Itraconazole, a key pathway in its mechanism of action and clearance.

Caption: Metabolic conversion of Itraconazole to its active metabolite.

Experimental Workflow: In Vitro CYP3A4 Inhibition Assay

(2R,4S)-Hydroxy Itraconazole and its deuterated form are potent inhibitors of CYP3A4. The following workflow outlines a typical in vitro experiment to assess this inhibition.

Caption: Workflow for determining the in vitro inhibition of CYP3A4.

Conclusion

This compound is an indispensable tool in the research and development of antifungal therapies. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic studies of itraconazole. A thorough understanding of its chemical properties, synthesis, and analytical applications is crucial for scientists working to optimize antifungal treatments and develop new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

The Prospect of Enhanced Antifungal Efficacy: A Technical Guide to the Anticipated Biological Activity of Deuterated Hydroxyitraconazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itraconazole (B105839), a cornerstone of antifungal therapy, owes a significant portion of its clinical efficacy to its major active metabolite, hydroxyitraconazole (B3325177).[1][2] The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has emerged as a compelling strategy to favorably modulate pharmacokinetic and metabolic profiles.[3] While direct public data on the biological activity of deuterated hydroxyitraconazole is not yet available, this guide explores the theoretical underpinnings and potential advantages of such a modification. By examining the established pharmacology of itraconazole and its hydroxylated metabolite, alongside the well-documented principles of the kinetic isotope effect, we can construct a forecast of the expected biological activity and a roadmap for its evaluation. This document serves as a technical resource for researchers and drug developers interested in the next generation of azole antifungals.

Introduction: The Rationale for Deuterating Hydroxyitraconazole

Itraconazole is a broad-spectrum triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5] It is extensively metabolized in vivo by the cytochrome P450 3A4 (CYP3A4) enzyme system to a variety of metabolites.[6][7] Among these, hydroxyitraconazole is unique in that it possesses antifungal activity comparable to the parent drug and circulates in human plasma at concentrations often exceeding those of itraconazole itself.[6][8][9]

The clinical utility of itraconazole can be hampered by significant inter-patient pharmacokinetic variability and drug-drug interactions, primarily due to its reliance on CYP3A4 for metabolism.[7][10] Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can slow the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond. This "deuterium kinetic isotope effect" can lead to a reduced rate of metabolism, potentially resulting in increased plasma concentrations, a longer half-life, and a more predictable pharmacokinetic profile for the deuterated molecule.

Given that the hydroxylation of itraconazole is a key metabolic step, it is hypothesized that deuteration at the site of hydroxylation could stabilize the molecule, leading to a deuterated hydroxyitraconazole with enhanced therapeutic properties.

Known Biological Activity of Itraconazole and Hydroxyitraconazole

Both itraconazole and hydroxyitraconazole are potent antifungal agents. Their primary mechanism of action is the inhibition of ergosterol synthesis.[2] Hydroxyitraconazole is considered a major contributor to the overall therapeutic effect of itraconazole administration.[8] In fact, bioassays for antifungal activity in patient plasma often show higher levels of activity than can be accounted for by itraconazole concentrations alone, with this discrepancy being attributed to the presence of the active hydroxy metabolite.[8][11]

Table 1: Comparative Antifungal Activity

| Compound | Target | Mechanism of Action | Potency |

| Itraconazole | Lanosterol 14α-demethylase | Inhibition of ergosterol synthesis | Potent, broad-spectrum |

| Hydroxyitraconazole | Lanosterol 14α-demethylase | Inhibition of ergosterol synthesis | Comparable to itraconazole |

Pharmacokinetics of Itraconazole and Hydroxyitraconazole

The pharmacokinetics of itraconazole are complex and characterized by dose-dependent absorption and a long elimination half-life.[10] Following oral administration, itraconazole is metabolized to hydroxyitraconazole, which also exhibits a significant plasma concentration profile.[6]

Table 2: Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole (Following Itraconazole Administration)

| Parameter | Itraconazole | Hydroxyitraconazole | Reference |

| Peak Plasma Concentration (Cmax) | Variable, dose-dependent | Often higher than itraconazole | [6][10] |

| Time to Peak (Tmax) | ~3-4 hours | Similar to itraconazole | [10] |

| Elimination Half-life (t1/2) | ~15-42 hours (dose-dependent) | Similar to itraconazole | [10] |

| Plasma Protein Binding | ~99.8% | High | [7] |

Note: These values can vary significantly between individuals and are dependent on the formulation and dosage of itraconazole administered.

Visualizing the Rationale and a Path Forward

Metabolic Pathway of Itraconazole

The primary metabolic pathway leading to the formation of hydroxyitraconazole is mediated by CYP3A4. Understanding this pathway is crucial for identifying the optimal position for deuteration to elicit the desired pharmacokinetic modifications.

Caption: Metabolic conversion of itraconazole to its active metabolite.

The Deuterium Kinetic Isotope Effect

The central hypothesis for the utility of deuterated hydroxyitraconazole lies in the kinetic isotope effect. By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the bond to be broken by a metabolic enzyme is strengthened, thus slowing the reaction rate.

Caption: The kinetic isotope effect on drug metabolism.

Hypothetical Experimental Workflow

The evaluation of a novel deuterated hydroxyitraconazole would follow a structured preclinical and clinical development path. A potential workflow is outlined below.

Caption: A potential workflow for the development of deuterated hydroxyitraconazole.

Experimental Protocols

The methodologies for evaluating a deuterated hydroxyitraconazole would largely mirror those established for itraconazole and its non-deuterated metabolite.

In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of deuterated hydroxyitraconazole against a panel of clinically relevant fungal isolates (e.g., Aspergillus spp., Candida spp.).

-

Method: Broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines would be employed. Fungal isolates would be exposed to serial dilutions of the test compound, and the MIC would be determined as the lowest concentration that inhibits visible fungal growth.

In Vitro Metabolism and CYP Inhibition Assays

-

Objective: To assess the metabolic stability of deuterated hydroxyitraconazole and its potential to inhibit major cytochrome P450 enzymes.

-

Method:

-

Metabolic Stability: The deuterated compound would be incubated with human liver microsomes, and the rate of its disappearance would be measured over time using liquid chromatography-mass spectrometry (LC-MS).

-

CYP Inhibition: The potential for the deuterated compound to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) would be evaluated using commercially available fluorescent or LC-MS-based probe substrate assays.

-

Pharmacokinetic Studies in Animal Models

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of deuterated hydroxyitraconazole in a relevant animal species (e.g., rat, dog).

-

Method: The compound would be administered orally and/or intravenously to animals. Blood samples would be collected at various time points, and the plasma concentrations of the parent drug and any major metabolites would be quantified by LC-MS. Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) would be calculated.

Human Clinical Trials

-

Phase I: Healthy volunteers would receive single and multiple ascending doses to evaluate safety, tolerability, and pharmacokinetics.

-

Phase II/III: Efficacy and safety would be assessed in patients with specific fungal infections, comparing the deuterated compound to standard-of-care treatments.[12][13][14][15][16]

Conclusion and Future Directions

The deuteration of hydroxyitraconazole represents a logical and scientifically grounded approach to potentially improving upon a well-established antifungal agent. The anticipated benefits include a more consistent pharmacokinetic profile, potentially leading to improved efficacy and a better safety margin. While this guide is based on theoretical principles and extrapolated data, it provides a strong rationale and a clear experimental framework for the development and evaluation of deuterated hydroxyitraconazole. Further research, beginning with the synthesis and in vitro characterization of this novel molecular entity, is warranted to explore its potential as a next-generation antifungal therapy.

References

- 1. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Itraconazole, Sporanox | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Itraconazole - Wikipedia [en.wikipedia.org]

- 6. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Different Itraconazole Dosing Regimens on Cure Rates, Treatment Duration, Safety, and Relapse Rates in Adult Patients With Tinea Corporis/Cruris: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized, placebo-controlled, phase 3 study of itraconazole for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Clinical study of itraconazole for the treatment of Tinea cruris, Tinea corporis and Tinea pedis interdigital] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Different Itraconazole Dosing Regimens on Cure Rates, Treatment Duration, Safety, and Relapse Rates in Adult Patients With Tinea Corporis/Cruris: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Itraconazole in the treatment of tinea corporis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Itraconazole and its Metabolites: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic mycoses. Its clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, which is characterized by high lipophilicity, extensive metabolism, and significant inter-individual variability. This technical guide provides a comprehensive overview of the pharmacokinetics of itraconazole and its primary active metabolite, hydroxyitraconazole (B3325177), across various formulations. It also details the experimental protocols used for their quantification, a process where deuterated itraconazole plays a crucial role as an internal standard.

A key strategy in modern drug development to enhance pharmacokinetic properties is the selective replacement of hydrogen with its heavier isotope, deuterium. This modification can alter metabolic pathways and potentially improve a drug's safety and efficacy profile. However, it is important to note that, to date, there is no publicly available pharmacokinetic data from preclinical or clinical studies on deuterated itraconazole as a therapeutic agent. Its current role in the scientific literature is confined to its use as an internal standard in bioanalytical assays to ensure accuracy and precision. This guide will, therefore, focus on the extensive data available for non-deuterated itraconazole and its metabolites.

Pharmacokinetic Properties of Itraconazole and Hydroxyitraconazole

Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][2] The major and most significant metabolite is hydroxyitraconazole, which also possesses considerable antifungal activity.[1][3] Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole.[1] The pharmacokinetic parameters of itraconazole and hydroxyitraconazole are highly dependent on the drug's formulation, which influences its solubility and absorption. Several formulations have been developed to improve the bioavailability of the poorly water-soluble itraconazole, including the conventional capsule, an oral solution, a nanocrystal formulation, and a super-bioavailable formulation.[4][5][6]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for itraconazole and hydroxyitraconazole across different formulations and dosing regimens.

Table 1: Pharmacokinetic Parameters of Itraconazole Following Single Dose Administration in Healthy Volunteers

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference(s) |

| Conventional Capsule | 100 mg | 110 | 2.8 | 1,320 (AUC₀-∞) | 15 | [7] |

| Conventional Capsule | 200 mg | 272 | 3.0 | 4,160 (AUC₀-∞) | 20.7 | [7] |

| Oral Solution | 200 mg | 243.3 ± 103.5 | 4.6 ± 1.1 | 3543.1 ± 1438.3 (AUC₀-₉₆) | 24.5 ± 6.0 | [6] |

| Nanocrystal Formulation (NCF) | 100 mg | - | - | 4,506 ± 1,023 (AUC₀-∞) | 28.5 ± 5.6 | [8] |

| Nanocrystal Formulation (NCF) | 200 mg | - | - | 10,230 ± 1,988 (AUC₀-∞) | 39.7 ± 15.6 | [8] |

Data are presented as mean or mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Itraconazole Following Multiple Dose Administration

| Formulation | Dose | Cmax (ng/mL) | Trough Conc. (ng/mL) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Study Population | Reference(s) |

| Conventional Capsule | 100 mg once daily for 15 days | 412 | - | - | 34 | Healthy Volunteers | [7] |

| Conventional Capsule | 200 mg once daily for 15 days | 1,070 | - | - | 36.5 | Healthy Volunteers | [7] |

| Nanocrystal Formulation (NCF) | 200 mg once daily for 7 days | 1,739 ± 467 | 1,250 ± 340 | 33,831 ± 7,819 (AUC₀-₂₄) | 64.1 ± 26.2 | Healthy Volunteers | [8] |

| Super-bioavailable (SBITZ) | 130 mg once daily for 28 days | 1770 ± 268.9 | - | - | - | Patients with dermatophytosis | [4][9] |

| Conventional (CITZ) | 200 mg once daily for 28 days | 1704 ± 261.6 | - | - | - | Patients with dermatophytosis | [4][9] |

Data are presented as mean or mean ± standard deviation where available.

Table 3: Pharmacokinetic Parameters of Hydroxyitraconazole

| Formulation | Dose (of Itraconazole) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Study Population | Reference(s) |

| Oral Solution | 200 mg single dose | 358.8 ± 73.1 | 5.5 ± 1.3 | 7728.4 ± 1928.3 (AUC₀-₉₆) | 27.6 ± 5.5 | Healthy Volunteers | [6] |

| Nanocrystal Formulation (NCF) | 200 mg once daily for 7 days | 2,139 ± 307 | - | 43,157 ± 5,888 (AUC₀-₂₄) | 56.4 ± 15.6 | Healthy Volunteers | [8] |

Data are presented as mean or mean ± standard deviation where available.

Experimental Protocols

The accurate quantification of itraconazole and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[10][11] Deuterated itraconazole is frequently used as an internal standard to ensure the accuracy and precision of these methods.[12][13][14]

Sample Preparation

A common procedure for extracting itraconazole and its metabolites from plasma or serum involves the following steps:

-

Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample.[11][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analytes is then collected for analysis.

-

Liquid-Liquid Extraction (LLE): This method involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent. A common extraction solvent mixture is 2,2,4-trimethylpentane (B7799088) and dichloromethane.[15]

-

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup of the sample. The plasma sample is loaded onto a solid-phase cartridge (e.g., C8-bonded silica), which retains the analytes.[16] Interfering substances are washed away, and the analytes are then eluted with an appropriate solvent.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a widely used method.[15][16]

-

Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.[15]

-

Detection: UV detection is often set at a wavelength of around 263 nm.[16] Fluorescence detection utilizes an excitation wavelength of approximately 260 nm and an emission wavelength of about 365 nm.[15]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of itraconazole and its metabolites.[10][11]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Analysis: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, which provides high selectivity.

-

Use of Deuterated Internal Standards

In LC-MS/MS methods, stable isotope-labeled internal standards, such as deuterated itraconazole (e.g., itraconazole-d3, itraconazole-d9) and deuterated hydroxyitraconazole, are considered the gold standard.[12][13][14] These internal standards have nearly identical chemical and physical properties to the analytes but a different mass. They are added to the samples at a known concentration before sample preparation and co-elute with the analytes during chromatography. By measuring the ratio of the analyte peak area to the internal standard peak area, any variability in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly accurate and precise quantification.

Visualizations

Itraconazole Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of itraconazole mediated by the CYP3A4 enzyme.

Experimental Workflow for Bioanalysis

The diagram below outlines a typical experimental workflow for the quantification of itraconazole in plasma samples using LC-MS/MS with a deuterated internal standard.

Conclusion

The pharmacokinetics of itraconazole are complex and influenced by its formulation, demonstrating non-linear absorption and metabolism. Its primary metabolite, hydroxyitraconazole, contributes significantly to its antifungal activity. While various formulations have been developed to enhance its bioavailability, considerable inter-individual variability remains a key clinical challenge. The accurate quantification of itraconazole and its metabolites, crucial for pharmacokinetic studies and therapeutic drug monitoring, relies heavily on robust bioanalytical methods like LC-MS/MS, where deuterated itraconazole serves as an indispensable internal standard. Although deuteration is a promising strategy for optimizing drug pharmacokinetics, there is currently a lack of data on the therapeutic use of a deuterated itraconazole molecule. Future research in this area could potentially lead to the development of an itraconazole therapy with an improved pharmacokinetic profile, offering enhanced efficacy and safety for patients with fungal infections.

References

- 1. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Enhanced Bioavailability of Itraconazole in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (2R,4S)-Hydroxy Itraconazole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2R,4S)-Hydroxy Itraconazole-d5, a crucial internal standard for pharmacokinetic and metabolic studies of the antifungal agent itraconazole (B105839). Given the absence of a publicly detailed synthesis protocol, this document outlines a proposed synthetic pathway based on established convergent synthesis strategies for itraconazole analogues and common deuterium (B1214612) labeling techniques. Furthermore, it details the expected analytical characterization of the target molecule.

Introduction

(2R,4S)-Hydroxy Itraconazole is the major active metabolite of Itraconazole, a broad-spectrum triazole antifungal agent. The deuterated analogue, this compound, serves as an indispensable tool in clinical and preclinical studies, primarily as an internal standard for bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms on the sec-butyl side chain provides a distinct mass shift, enabling accurate quantification of the non-deuterated metabolite in biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₅H₃₃D₅Cl₂N₈O₅ |

| Molecular Weight | 726.7 g/mol |

| CAS Number | 1217524-77-0 |

| Appearance | White to off-white solid |

| Stereochemistry | (2R,4S) configuration at the dioxolane ring |

| Deuterium Incorporation | d5 on the sec-butyl side chain |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a convergent approach, which involves the synthesis of two key intermediates: the chiral dioxolane moiety and the deuterated triazolone side chain, followed by their coupling.

Diagram of Proposed Synthetic Workflow

Caption: Proposed convergent synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of sec-Butyl-d5 Bromide

A plausible method for the preparation of sec-butyl-d5 bromide involves the bromination of commercially available deuterated butan-2-ol.

-

Materials: (S)-(-)-2-Butanol-1,1,1,2,3,3,3-d7 (as a representative deuterated starting material), Phosphorus tribromide (PBr₃), Pyridine (B92270).

-

Procedure:

-

To a solution of (S)-(-)-2-Butanol-d7 in anhydrous diethyl ether, cooled to 0 °C, slowly add phosphorus tribromide with stirring. A small amount of pyridine can be added to neutralize the generated HBr.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The sec-butyl-d5 bromide is isolated by fractional distillation.

-

Step 2: Synthesis of the Deuterated Hydroxy-Triazolone Side Chain

This step involves the N-alkylation of a suitable triazolone precursor with the prepared sec-butyl-d5 bromide.

-

Materials: 4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, sec-Butyl-d5 bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the triazolone precursor in DMF, add potassium carbonate.

-

Add sec-butyl-d5 bromide to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the deuterated hydroxy-triazolone side chain.

-

Step 3: Convergent Coupling to form this compound

The final step involves the coupling of the (2R,4S)-dioxolane moiety with the deuterated hydroxy-triazolone side chain. The synthesis of the non-deuterated (2R,4S)-dioxolane intermediate has been reported in the literature and is assumed to be prepared according to those methods.

-

Materials: (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol derivative (activated with a leaving group, e.g., tosylate), the deuterated hydroxy-triazolone side chain, a suitable base (e.g., sodium hydride), and an aprotic solvent (e.g., DMF).

-

Procedure:

-

To a solution of the deuterated hydroxy-triazolone side chain in anhydrous DMF, add sodium hydride at 0 °C to form the corresponding alkoxide.

-

Slowly add a solution of the activated (2R,4S)-dioxolane intermediate in DMF.

-

Allow the reaction mixture to stir at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography or preparative HPLC.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Diagram of Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

| Technique | Expected Results |

| HPLC/UPLC | A single major peak with a purity of >98% (by area percentage at a suitable wavelength, e.g., 260 nm). The retention time should be very similar to that of the non-deuterated standard. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 727.26 (approx.). The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass, confirming the elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the [M+H]⁺ ion (m/z ~727) should yield characteristic product ions. Key fragments would include the deuterated triazolone side chain (m/z ~413) and the dioxolane moiety. This confirms the location of the deuterium label. |

| ¹H NMR Spectroscopy | The spectrum will be similar to that of non-deuterated hydroxy itraconazole, but with a significant reduction or absence of signals corresponding to the protons on the sec-butyl group. |

| ¹³C NMR Spectroscopy | The spectrum will be similar to the non-deuterated analogue. The carbon signals of the deuterated sec-butyl group may show splitting due to C-D coupling and a slight upfield shift. |

| ²H NMR Spectroscopy | A signal corresponding to the deuterium atoms on the sec-butyl group should be observed, confirming the presence and location of the deuterium label. |

Detailed Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

MS Scan: Full scan from m/z 100 to 1000 to determine the molecular ion.

-

MS/MS Scan: Product ion scan of the precursor ion (m/z ~727) to obtain fragmentation data. Collision energy should be optimized to achieve characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard proton NMR experiment.

-

¹³C NMR: Standard carbon NMR experiment with proton decoupling.

-

²H NMR: Deuterium NMR experiment to directly observe the deuterium signal.

Conclusion

This technical guide outlines a robust and plausible approach to the synthesis and characterization of this compound. The proposed convergent synthesis allows for the efficient incorporation of the deuterated side chain. The detailed characterization workflow ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated bioanalytical studies. This guide serves as a valuable resource for researchers and scientists involved in the development and analysis of itraconazole and its metabolites.

The Pivotal Role of Hydroxyitraconazole: An Active Metabolite Shaping the Antifungal Efficacy of Itraconazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This biotransformation yields a major active metabolite, hydroxyitraconazole (B3325177). This technical guide delves into the multifaceted role of hydroxyitraconazole, providing a comprehensive analysis of its contribution to the overall antifungal activity of the parent drug. Through a detailed examination of its antifungal potency, pharmacokinetic profile, and mechanism of action, this document elucidates the clinical significance of hydroxyitraconazole. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to provide a practical resource for laboratory professionals. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex processes.

Introduction

Itraconazole is a cornerstone in the management of a wide array of fungal infections, from superficial mycoses to life-threatening systemic diseases. Its efficacy is not solely attributable to the parent compound; its principal metabolite, hydroxyitraconazole, exhibits potent antifungal activity in its own right.[1][2] The plasma concentrations of hydroxyitraconazole often surpass those of itraconazole, underscoring its potential to significantly influence therapeutic outcomes.[3] A thorough understanding of the interplay between itraconazole and hydroxyitraconazole is therefore paramount for optimizing dosing strategies, interpreting therapeutic drug monitoring (TDM) results, and guiding the development of next-generation antifungal agents.

Antifungal Activity: A Comparative Analysis

The antifungal efficacy of hydroxyitraconazole is largely comparable to that of itraconazole against a broad spectrum of pathogenic fungi.[1] In vitro studies employing microbroth dilution methods have demonstrated that for the majority of fungal isolates, the Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for both compounds are within a narrow range.[4][5]

However, subtle differences in susceptibility have been observed for certain species. For instance, some isolates of Candida glabrata and Trichophyton mentagrophytes have shown slightly higher susceptibility to itraconazole than to its hydroxylated metabolite.[1][4] Conversely, for other isolates, the activity of hydroxyitraconazole is equivalent or even superior.[4] The choice of culture medium can also influence the measured in vitro activity of both compounds.[6]

Table 1: Comparative In Vitro Activity (IC50) of Itraconazole and Hydroxyitraconazole Against Various Fungal Genera

| Fungal Genus | Itraconazole IC50 (mg/L) | Hydroxyitraconazole IC50 (mg/L) | Reference |

| Candida kefyr | 0.016 | 0.032 | [4] |

| Candida albicans | 0.008 - 0.016 | 0.008 - 0.016 | [4] |

Note: IC50 values can vary depending on the specific isolate and testing conditions.

Table 2: In Vitro Susceptibility of Various Fungi to Itraconazole

| Fungal Species | Percentage of Isolates with MIC ≤1 µg/mL | Reference |

| Candida spp. (overall) | 96% | [7] |

| Candida glabrata | 77% | [7] |

| Candida krusei | 94% | [7] |

| Cryptococcus neoformans | 80% | [7] |

| Aspergillus spp. | 94% | [7] |

Pharmacokinetics: The Metabolite Often Exceeds the Parent

Following oral administration, itraconazole is extensively metabolized in the liver, primarily by CYP3A4, to form hydroxyitraconazole.[2][8] The pharmacokinetic profiles of both the parent drug and its active metabolite are characterized by significant inter-individual variability.[9]

A key feature of itraconazole pharmacokinetics is that the steady-state plasma concentrations of hydroxyitraconazole are often higher than those of itraconazole, sometimes by a factor of two or more.[3] Both compounds are highly protein-bound (approximately 99%).[1] The terminal half-life of both itraconazole and hydroxyitraconazole is dose-dependent, increasing with higher doses.[10][11]

Table 3: Steady-State Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole in Healthy Volunteers (200 mg b.i.d. oral dose)

| Parameter | Itraconazole | Hydroxyitraconazole | Reference |

| Plasma | [3] | ||

| Cmax (μg/mL) | 2.1 ± 0.8 | 3.3 ± 1.0 | [3] |

| AUC (0-24h) (μg·h/mL) | 34.4 | 60.2 | [3] |

| Half-life (h) | 23.1 | 37.2 | [3] |

| Epithelial Lining Fluid (ELF) | [3] | ||

| Cmax (μg/mL) | 0.5 ± 0.7 | 1.0 ± 0.9 | [3] |

| AUC (0-24h) (μg·h/mL) | 7.4 | 18.9 | [3] |

| Half-life (h) | 33.2 | 48.3 | [3] |

| Alveolar Cells (AC) | [3] | ||

| Cmax (μg/mL) | 5.5 ± 2.9 | 6.6 ± 3.1 | [3] |

| AUC (0-24h) (μg·h/mL) | 101 | 134 | [3] |

| Half-life (h) | 15.7 | 45.6 | [3] |

Data are presented as mean ± standard deviation.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

The antifungal mechanism of action for both itraconazole and hydroxyitraconazole is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] Specifically, they target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).[12][14]

This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[15] The altered membrane structure and function result in increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and replication.

Figure 1. Inhibition of the fungal ergosterol biosynthesis pathway by itraconazole and hydroxyitraconazole.

Metabolism of Itraconazole

The conversion of itraconazole to hydroxyitraconazole is a critical metabolic step that influences the overall antifungal activity. This process is primarily catalyzed by the CYP3A4 isoenzyme in the liver.[2][16] Genetic polymorphisms in the CYP3A4 gene can lead to variability in the rate of this metabolism, contributing to the observed inter-individual differences in plasma concentrations of both the parent drug and its metabolite.[16]

Figure 2. Metabolic conversion of itraconazole to hydroxyitraconazole by CYP3A4.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the MIC of antifungal agents.

-

Preparation of Inoculum: Fungal colonies from a 24-hour culture on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline (0.85%).[17] The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/mL.[17] The inoculum is then further diluted in RPMI-1640 medium.[18]

-

Preparation of Microdilution Plates: A serial two-fold dilution of itraconazole and hydroxyitraconazole is prepared in RPMI-1640 medium in 96-well microtiter plates.[19]

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension.[18] The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[17]

-

Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control well.[18] This can be assessed visually or spectrophotometrically.

Quantification of Itraconazole and Hydroxyitraconazole in Plasma: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of itraconazole and its metabolites in biological matrices.

-

Sample Preparation: A small volume of plasma (e.g., 100 µL) is subjected to protein precipitation by adding an organic solvent such as acetonitrile (B52724), often containing an acid.[20][21] An internal standard (e.g., a deuterated analog of itraconazole) is added prior to precipitation to correct for variations in extraction and ionization.[21] The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for itraconazole, hydroxyitraconazole, and the internal standard are monitored.[21]

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentrations of itraconazole and hydroxyitraconazole in the unknown samples are then determined from this calibration curve.[20]

Figure 3. Experimental workflow for the quantification of itraconazole and hydroxyitraconazole in plasma by LC-MS/MS.

Clinical Implications and Therapeutic Drug Monitoring (TDM)

The significant contribution of hydroxyitraconazole to the overall antifungal effect of itraconazole therapy has important clinical implications. Therapeutic drug monitoring (TDM) is often recommended for itraconazole to ensure adequate drug exposure and optimize clinical outcomes, particularly in patients with severe infections, those on interacting medications, or those with absorption issues.[22][23]

When performing TDM, it is crucial to measure both itraconazole and hydroxyitraconazole concentrations, as the sum of both is considered to be more representative of the total antifungal activity.[24] Target trough concentrations for the sum of itraconazole and hydroxyitraconazole are generally recommended to be above 1.0 mg/L for the treatment of systemic fungal infections.[24]

Figure 4. Logical workflow for therapeutic drug monitoring of itraconazole.

Conclusion

Hydroxyitraconazole is not merely a byproduct of itraconazole metabolism but a key contributor to its therapeutic efficacy. With comparable antifungal activity and often higher plasma concentrations than the parent drug, its role cannot be overlooked in clinical practice and drug development. A comprehensive understanding of the pharmacology of both itraconazole and hydroxyitraconazole is essential for clinicians to optimize patient outcomes and for researchers to advance the field of antifungal therapy. The methodologies and data presented in this guide provide a robust framework for further investigation and clinical application of this important antifungal agent and its active metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro susceptibilities of clinical isolates of Candida species, Cryptococcus neoformans, and Aspergillus species to itraconazole: global survey of 9,359 isolates tested by clinical and laboratory standards institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

- 17. himedialabs.com [himedialabs.com]

- 18. scielo.br [scielo.br]

- 19. academic.oup.com [academic.oup.com]

- 20. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ssi.shimadzu.com [ssi.shimadzu.com]

- 22. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nhsgrampian.org [nhsgrampian.org]

- 24. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

An In-depth Technical Guide on the Mechanism of Action of Itraconazole and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, exerts its primary therapeutic effect through the potent inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production compromises fungal cell membrane integrity, leading to cell growth arrest and death. Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to a variety of metabolites. The major metabolite, hydroxy-itraconazole, exhibits significant antifungal activity, contributing substantially to the overall therapeutic efficacy of the parent drug. Beyond its established antifungal properties, itraconazole and its metabolites have been shown to possess secondary mechanisms of action, including the inhibition of the Hedgehog signaling pathway and anti-angiogenic effects, which are areas of active investigation for potential applications in oncology. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The cornerstone of itraconazole's antifungal activity lies in its ability to disrupt the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][3] Ergosterol is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3]

Itraconazole specifically targets and inhibits lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme catalyzes the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[3] The triazole moiety of itraconazole binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol, within the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, increases membrane permeability, and interferes with the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and replication.[1][3]

The antifungal activity of itraconazole and its primary active metabolite, hydroxy-itraconazole, has been quantified against a wide range of fungal pathogens. The following tables summarize their in vitro potencies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Itraconazole and Hydroxy-Itraconazole against Various Fungal Species

| Fungal Species | Itraconazole MIC Range (µg/mL) | Hydroxy-Itraconazole MIC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 0.125 - >8 | 0.25 - >8 | [4][5] |

| Candida albicans | 0.008 - 32 | 0.008 - >8 | [1][4][5] |

| Candida glabrata | ≤0.03 - >8 | ≤0.03 - >8 | [5] |

| Candida krusei | 0.125 - 2 | 0.25 - 4 | [5] |

| Cryptococcus neoformans | 0.03 - 1 | 0.06 - 2 | [4] |

| Trichophyton mentagrophytes | 0.03 - 1 | 0.06 - 2 | [5] |

| Trichophyton rubrum | 0.03 - 1.25 | 0.03 - 2.5 | [5] |

Note: MIC values can vary depending on the testing methodology and the specific strain.

Table 2: IC50 Values of Itraconazole against Fungal Lanosterol 14α-Demethylase (CYP51)

| Fungal Species | Enzyme Source | Itraconazole IC50 (µM) | Reference(s) |

| Candida albicans | Recombinant | 1.2 - 1.3 | [2] |

| Trichophyton rubrum | Recombinant | Not explicitly stated, but inhibition was observed | [6] |

Note: Data on the IC50 of hydroxy-itraconazole against purified fungal CYP51 is limited in the reviewed literature.

Diagram: Ergosterol Biosynthesis Pathway and Itraconazole Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by itraconazole.

Major Metabolites and Their Antifungal Activity

Itraconazole undergoes extensive hepatic metabolism, primarily mediated by CYP3A4.[7] This process generates over 30 metabolites, with hydroxy-itraconazole being the most prominent and pharmacologically active.[7]

Hydroxy-itraconazole: This major metabolite circulates in the plasma at concentrations often exceeding those of the parent drug.[8] Importantly, hydroxy-itraconazole possesses in vitro antifungal activity that is comparable to itraconazole against many fungal species.[1][4][5] This contributes significantly to the overall therapeutic effect of itraconazole treatment.

Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole. While these are also products of CYP3A4 metabolism, their contribution to the antifungal efficacy is considered less significant than that of hydroxy-itraconazole.[9]

Secondary Mechanisms of Action

Recent research has unveiled additional mechanisms of action for itraconazole that extend beyond its primary antifungal role, with potential implications for cancer therapy.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant activation of this pathway has been implicated in the development and progression of various cancers.[10]

Itraconazole has been identified as a potent antagonist of the Hh signaling pathway, acting at the level of the Smoothened (Smo) receptor, a key transmembrane protein in the pathway.[10] Unlike other Smo antagonists, itraconazole's mechanism of inhibition appears to be distinct. It prevents the ciliary accumulation of Smo that is induced by Hh pathway activation.[10]

The inhibitory effect of itraconazole on the Hh pathway is also observed with its major metabolite, hydroxy-itraconazole.

Table 3: Inhibition of the Hedgehog Signaling Pathway by Itraconazole and Hydroxy-Itraconazole

| Compound | Assay System | IC50 | Reference(s) |

| Itraconazole | Shh-Light2 reporter cells | ~800 nM | [10] |

| Hydroxy-itraconazole | Shh-Light2 reporter cells | ~1.2 µM | [10] |

Diagram: Hedgehog Signaling Pathway and Itraconazole Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by itraconazole.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Itraconazole has been shown to possess anti-angiogenic properties, independent of its antifungal and Hh pathway inhibitory activities.

The anti-angiogenic effects of itraconazole are mediated through multiple mechanisms, including:

-

Inhibition of endothelial cell proliferation: Itraconazole directly inhibits the growth of endothelial cells, the primary cells lining blood vessels.

-

Inhibition of endothelial cell migration and tube formation: Itraconazole impairs the ability of endothelial cells to migrate and form the capillary-like structures necessary for new blood vessel formation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized assay used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antifungal Stock Solution: Dissolve itraconazole or hydroxy-itraconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a standardized liquid culture medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested from a fresh culture. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control well. This can be assessed visually or by using a microplate reader to measure optical density.

Diagram: Workflow for MIC Determination

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Fungal Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified or recombinant fungal CYP51.

Protocol:

-

Expression and Purification of Recombinant CYP51:

-

Clone the gene encoding the target fungal CYP51 into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression (e.g., with IPTG) and culture the cells.

-

Harvest the cells, lyse them, and purify the recombinant CYP51 protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing the purified CYP51 enzyme, a suitable buffer, a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase), and a lipid environment (e.g., liposomes).

-

Add varying concentrations of the inhibitor (itraconazole or its metabolites) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled lanosterol).

-

Incubate the reaction at an optimal temperature for a specific time.

-

Stop the reaction and extract the sterols.

-

Analyze the conversion of the substrate to the product using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Sterol Analysis in Fungi by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, enabling the assessment of the impact of antifungal agents on sterol biosynthesis.

Protocol:

-

Fungal Culture and Treatment: Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase. Treat the culture with the desired concentration of itraconazole or its metabolites for a specific duration. Harvest the fungal cells by centrifugation.

-

Saponification and Sterol Extraction:

-

Resuspend the fungal pellet in an alcoholic potassium hydroxide (B78521) solution.

-

Heat the mixture to saponify the lipids.

-

Extract the non-saponifiable lipids (containing the sterols) with an organic solvent (e.g., n-hexane or petroleum ether).

-

-

Derivatization: Evaporate the organic solvent and derivatize the sterols to increase their volatility for GC analysis. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different sterol components based on their boiling points and affinity for the stationary phase.

-

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for their identification and quantification.

-

-

Data Analysis: Identify the sterols based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the relative amounts of each sterol to determine the changes in the sterol profile induced by the antifungal treatment.

Hedgehog Signaling Pathway Luciferase Reporter Assay

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing binding sites for the GLI transcription factors, which are the downstream effectors of the Hh pathway. Inhibition of the pathway leads to a decrease in luciferase expression.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells) that stably or transiently expresses a GLI-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

-

Treatment: Seed the cells in a 96-well plate. Treat the cells with a Hh pathway agonist (e.g., Sonic Hedgehog ligand or a Smoothened agonist like SAG) in the presence or absence of varying concentrations of itraconazole or its metabolites.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Hh pathway activity for each inhibitor concentration relative to the agonist-treated control and determine the IC50 value.

Smoothened Ciliary Accumulation Assay (Immunofluorescence)

Principle: This imaging-based assay visualizes the localization of the Smoothened (Smo) protein within the primary cilium, a key event in Hh pathway activation. Inhibitors of this process can be identified by their ability to prevent Smo accumulation in the cilium.

Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., NIH/3T3 cells) on glass coverslips.

-

Induce ciliogenesis by serum starvation.

-

Treat the cells with a Hh pathway agonist (e.g., Shh ligand or SAG) in the presence or absence of itraconazole or its metabolites for a defined period.

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

-

Incubate with a primary antibody specific for Smoothened and a primary antibody for a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

-

Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Acquire images and quantify the percentage of cells showing Smo accumulation in the primary cilia in each treatment condition.

-

In Vitro Angiogenesis (Tube Formation) Assay